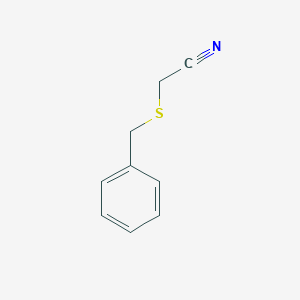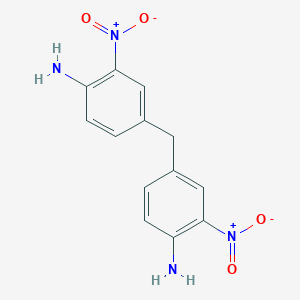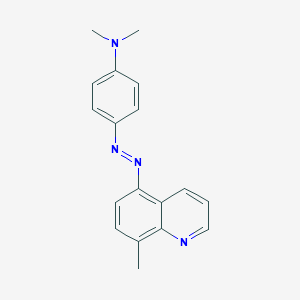
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-, also known as DPAQ, is a fluorescent dye that is widely used in scientific research. DPAQ is a member of the azo dyes family, which are characterized by the presence of an azo group (-N=N-) that links two aromatic rings. Azo dyes are known for their bright colors and have been used in various applications, including textiles, printing, and food coloring. However, DPAQ is mainly used in scientific research due to its unique fluorescent properties.
Mecanismo De Acción
The mechanism of action of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when a fluorescent molecule (donor) transfers energy to another nearby molecule (acceptor) without emitting a photon. In the case of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-, the donor is the quinoline ring, and the acceptor is the azo group. When Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is excited by blue light, the quinoline ring absorbs the energy and transfers it to the azo group, resulting in the emission of green light.
Biochemical and Physiological Effects:
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is a relatively safe dye that does not have any significant biochemical or physiological effects. However, it is essential to note that Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is not suitable for in vivo imaging due to its poor water solubility and potential toxicity. Therefore, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is mainly used for in vitro applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- has several advantages for lab experiments, including its high fluorescence intensity, pH sensitivity, and compatibility with various biological samples. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is also relatively easy to synthesize and purify, making it a cost-effective option for many labs. However, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- has certain limitations, including its poor water solubility, potential toxicity, and limited stability in some biological environments.
Direcciones Futuras
There are several future directions for the use of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- in scientific research. One of the most promising areas is the development of new Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- derivatives with improved water solubility and biocompatibility. Another area of interest is the use of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- for in vivo imaging, which requires the development of new delivery methods and imaging techniques. Finally, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- can be used as a tool for studying various biological processes, including protein-protein interactions, enzyme kinetics, and cell signaling pathways.
Métodos De Síntesis
The synthesis of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- involves several steps, starting from the reaction of 5-chloro-8-methylquinoline with p-dimethylaminobenzenediazonium chloride. The resulting compound is then reduced to Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- using sodium borohydride. The purity of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is widely used in scientific research as a fluorescent probe for various applications, including cell imaging, protein labeling, and DNA sequencing. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is highly fluorescent and can be excited by blue light, making it an ideal candidate for fluorescence microscopy and flow cytometry. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is also used as a pH-sensitive fluorescent dye that can be used to monitor changes in pH in biological systems.
Propiedades
Número CAS |
17416-20-5 |
|---|---|
Fórmula molecular |
C18H18N4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(8-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-6-11-17(16-5-4-12-19-18(13)16)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3 |
Clave InChI |
CGOSBNDARVLJIZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N=NC3=CC=C(C=C3)N(C)C)C=CC=N2 |
SMILES canónico |
CC1=C2C(=C(C=C1)N=NC3=CC=C(C=C3)N(C)C)C=CC=N2 |
Otros números CAS |
17416-20-5 |
Sinónimos |
8-Methyl-5-(4-dimethylaminophenylazo)quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



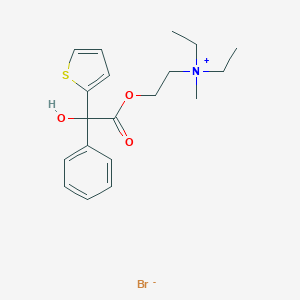
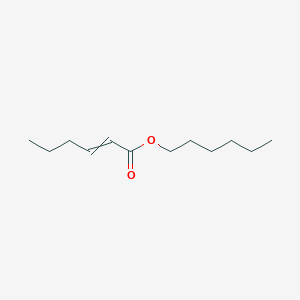
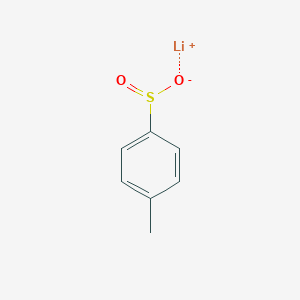
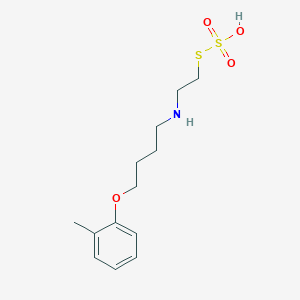
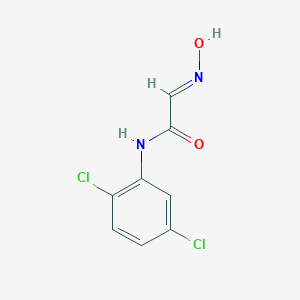

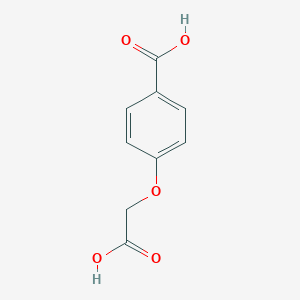
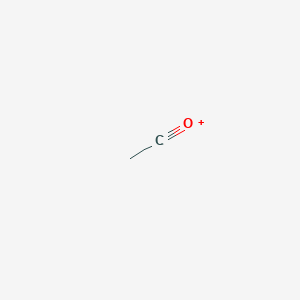
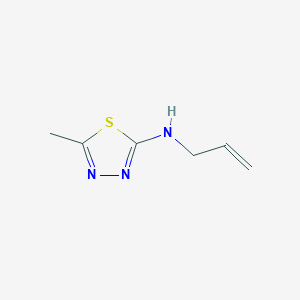
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
